Cas no 2228174-77-2 (3-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-1-amine)

3-Methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-1-amine is a specialized organic compound featuring a tetrahydrobenzothiophene core linked to a branched aliphatic amine. This structure imparts unique steric and electronic properties, making it valuable in pharmaceutical and agrochemical research. The tetrahydrobenzothiophene moiety enhances stability and bioavailability, while the amine functionality offers reactivity for further derivatization. Its balanced lipophilicity and molecular rigidity make it a promising intermediate for drug discovery, particularly in targeting central nervous system (CNS) disorders or enzyme modulation. The compound's synthetic versatility and potential for selective binding underscore its utility in medicinal chemistry and material science applications.
3-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-1-amine structure
2228174-77-2 structure
Product Name:3-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-1-amine
CAS No:2228174-77-2
MF:C13H21NS
MW:223.377542257309
CID:6341266
PubChem ID:165646314
Update Time:2025-05-24

3-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-1-amine
    • 2228174-77-2
    • EN300-1736310
    • Inchi: 1S/C13H21NS/c1-13(2,7-8-14)12-9-10-5-3-4-6-11(10)15-12/h9H,3-8,14H2,1-2H3
    • InChI Key: IMBSDLWUHCDIBE-UHFFFAOYSA-N
    • SMILES: S1C2CCCCC=2C=C1C(C)(C)CCN

Computed Properties

  • Exact Mass: 223.13947085g/mol
  • Monoisotopic Mass: 223.13947085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 54.3Ų

3-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-1-amine Pricemore >>

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Additional information on 3-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-1-amine

Comprehensive Overview of 3-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-1-amine (CAS No. 2228174-77-2)

The compound 3-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-1-amine (CAS No. 2228174-77-2) is a specialized organic molecule that has garnered significant interest in pharmaceutical and chemical research. Its unique structure, featuring a tetrahydrobenzothiophene core and an amine functional group, makes it a valuable intermediate for the synthesis of bioactive molecules. Researchers are increasingly exploring its potential applications in drug discovery, particularly in targeting neurological and metabolic disorders, which aligns with current trends in precision medicine and personalized therapeutics.

One of the key reasons for the growing attention toward 3-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-1-amine is its structural similarity to compounds used in CNS (Central Nervous System) drug development. The benzothiophene moiety is known for its ability to modulate neurotransmitter activity, making it a hotspot for investigations into conditions like anxiety, depression, and neurodegenerative diseases. With mental health awareness rising globally, this compound’s relevance in neuropharmacology is a topic of keen interest among researchers and healthcare professionals.

From a synthetic chemistry perspective, the CAS No. 2228174-77-2 compound offers versatility. Its amine group allows for further derivatization, enabling the creation of libraries of analogs for high-throughput screening. This is particularly valuable in the era of AI-driven drug discovery, where computational models predict bioactive molecules, and chemists rely on scalable intermediates like this to validate hypotheses. The integration of such compounds into machine learning-assisted research pipelines highlights their importance in modern medicinal chemistry.

Another area where 3-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-1-amine shows promise is in metabolic disorder research. The tetrahydrobenzothiophene scaffold has been linked to modulating enzymes involved in lipid metabolism, a focus area given the global rise in obesity and diabetes. As the scientific community seeks novel small-molecule therapeutics, this compound’s role in targeting GPCRs (G-Protein Coupled Receptors) and other metabolic regulators is under active investigation.

In addition to its biomedical applications, the compound’s physicochemical properties are noteworthy. Its balanced lipophilicity and water solubility make it suitable for formulation studies, a critical factor in drug delivery optimization. With the pharmaceutical industry emphasizing bioavailability enhancement, intermediates like CAS No. 2228174-77-2 are pivotal in designing drugs with improved pharmacokinetic profiles.

Environmental and regulatory considerations also play a role in the compound’s utilization. Unlike many high-risk intermediates, 3-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-1-amine is not classified as hazardous, aligning with the industry’s shift toward green chemistry principles. This aspect is increasingly important as sustainability becomes a priority in chemical manufacturing.

Looking ahead, the demand for 3-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-1-amine is expected to rise, driven by its multifaceted applications and compatibility with cutting-edge research tools. Whether in neuroscience, metabolic research, or computational chemistry, this compound exemplifies the synergy between traditional synthetic methods and innovative scientific approaches. Its continued exploration will likely yield breakthroughs that address some of today’s most pressing health challenges.

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